(Pyridin-4-yl)methyl chloroformate
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Overview
Description
(Pyridin-4-yl)methyl chloroformate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis as a reagent for introducing the chloroformate group into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Pyridin-4-yl)methyl chloroformate can be synthesized through various methods. One common approach involves the reaction of pyridine-4-methanol with phosgene (COCl2) in the presence of a base such as triethylamine . The reaction typically occurs under an inert atmosphere at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Pyridin-4-yl)methyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form pyridine-4-methanol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs in aqueous conditions, often under acidic or basic catalysis.
Major Products Formed
Scientific Research Applications
(Pyridin-4-yl)methyl chloroformate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Similar in structure but lacks the chloroformate group.
Pyridine-4-methanol: The precursor to (Pyridin-4-yl)methyl chloroformate.
Pyridine-4-carbonyl chloride: Another derivative of pyridine used in organic synthesis.
Uniqueness
This compound is unique due to its chloroformate group, which makes it a versatile reagent for introducing the chloroformate functionality into various molecules . This property distinguishes it from other pyridine derivatives and expands its utility in organic synthesis .
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
pyridin-4-ylmethyl carbonochloridate |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-1-3-9-4-2-6/h1-4H,5H2 |
InChI Key |
VXSZRHMTLXXFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1COC(=O)Cl |
Origin of Product |
United States |
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